3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one
Overview
Description
3-Ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one is a complex organic compound belonging to the quinazoline class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriately substituted anilines with diketones or β-diketones under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the quinazoline core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: : Conversion of the methylene group to a carbonyl group.
Reduction: : Reduction of the carbonyl group to a hydroxyl group.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigating its biological activity and potential as a therapeutic agent.
Medicine: : Exploring its use in drug development, particularly in the treatment of various diseases.
Industry: : Utilization in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Ethyl-6,7-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific structural features and biological activities. Similar compounds include other quinazolines and related heterocyclic compounds, each with distinct properties and applications. Some examples of similar compounds are:
Quinazoline: : A parent compound with various derivatives.
Isoquinoline: : A structurally related compound with different biological activities.
Benzodiazepine: : Another class of compounds with potential therapeutic applications.
Properties
IUPAC Name |
3-ethyl-6,7-dimethyl-4-methylidene-1H-quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-5-15-10(4)11-6-8(2)9(3)7-12(11)14-13(15)16/h6-7H,4-5H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIWHTGSDIVCRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C)C2=C(C=C(C(=C2)C)C)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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